molecular formula C20H18N4O2S B14097238 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

Cat. No.: B14097238
M. Wt: 378.4 g/mol
InChI Key: GCNRVBLPEZVIJR-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline and triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and triazine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and triazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline and reduced triazine products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and triazine oxides, while reduction may produce dihydroquinoline and reduced triazine derivatives.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The quinoline and triazine moieties may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have well-known biological activities.

    Triazine Derivatives: Compounds like atrazine and cyanuric acid contain the triazine ring and are used in various industrial applications.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is unique due to the combination of quinoline and triazine moieties in a single molecule. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C20H18N4O2S/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-21-19(26)18(22-23-20)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,23,26)

InChI Key

GCNRVBLPEZVIJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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